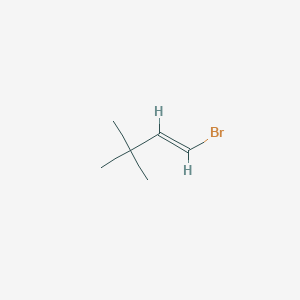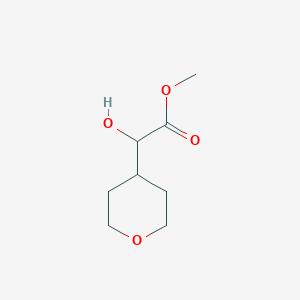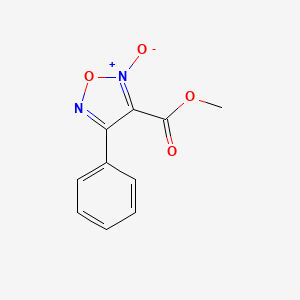
3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide is a heterocyclic compound that belongs to the class of oxadiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile oxide with an alkyne or alkene, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of appropriate solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxides, while reduction can produce amines
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, including the development of new polymers and coatings
作用機序
The mechanism of action of 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(Methoxycarbonyl)-4-phenyl-1,2,5-oxadiazole 2-Oxide include other oxadiazole derivatives such as:
- 3-(Methoxycarbonyl)-4-phenyl-1,2,5-thiadiazole
- 3-(Methoxycarbonyl)-4-phenyl-1,2,5-triazole
- 3-(Methoxycarbonyl)-4-phenyl-1,2,5-tetrazole
Uniqueness
The presence of the oxadiazole ring and the methoxycarbonyl group contributes to its distinct properties, making it a valuable compound in various research and industrial contexts .
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
methyl 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-15-10(13)9-8(11-16-12(9)14)7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
VRYHZZYQDJBMIC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=[N+](ON=C1C2=CC=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


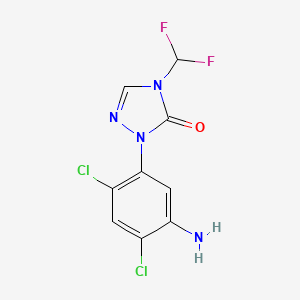

![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)

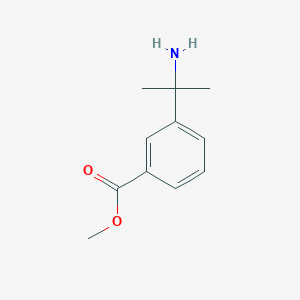
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)

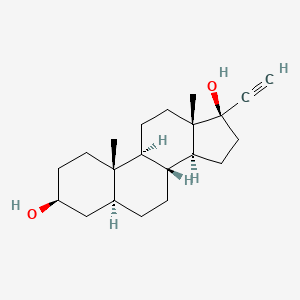
![L-[13C5]Xylose](/img/structure/B13442157.png)


